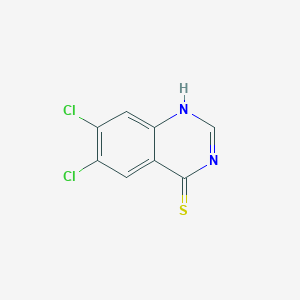
6,7-dichloro-1H-quinazoline-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichloro-1H-quinazoline-4-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chlorine atoms at positions 6 and 7, along with a thione group at position 4, imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 6,7-Dichlor-1H-chinazolin-4-thion beinhaltet typischerweise die Reaktion von 2,3-Dichloranilin mit Schwefelkohlenstoff in Gegenwart einer Base, gefolgt von einer Cyclisierung. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Lösungsmitteln wie Dimethylformamid und Katalysatoren wie Kaliumcarbonat. Der Prozess kann wie folgt zusammengefasst werden:
Schritt 1: 2,3-Dichloranilin reagiert mit Schwefelkohlenstoff in Gegenwart von Kaliumcarbonat unter Bildung eines Zwischenprodukts.
Schritt 2: Das Zwischenprodukt unterliegt einer Cyclisierung, wodurch 6,7-Dichlor-1H-chinazolin-4-thion entsteht.
Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für 6,7-Dichlor-1H-chinazolin-4-thion können ähnliche Synthesewege beinhalten, sind aber für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierten Systemen und strengen Qualitätskontrollmaßnahmen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 6,7-Dichlor-1H-chinazolin-4-thion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Thiongruppe kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Die Verbindung kann zu den entsprechenden Aminen reduziert werden.
Substitution: Die Chloratome können durch andere Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure werden üblicherweise verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.
Substitution: Nucleophile wie Ammoniak, Thiole oder Alkohole werden unter basischen Bedingungen verwendet.
Hauptprodukte:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amine.
Substitution: Verschiedene substituierte Chinazolin-Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Chinazolin-Derivate verwendet.
Biologie: Wurde auf seine antimikrobiellen und antimykotischen Eigenschaften untersucht.
Medizin: Wurde auf seine potenziellen Antitumor- und entzündungshemmenden Aktivitäten untersucht.
Industrie: Wird bei der Entwicklung von Agrochemikalien und Pharmazeutika eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 6,7-Dichlor-1H-chinazolin-4-thion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekularziele: Die Verbindung zielt auf Enzyme und Rezeptoren ab, die an Zellproliferation und Entzündung beteiligt sind.
Beteiligte Signalwege: Sie moduliert Signalwege wie den Mitogen-aktivierten Proteinkinase (MAPK)-Weg und den nukleären Faktor kappa-leicht-Ketten-Verstärker der aktivierten B-Zellen (NF-κB)-Weg.
Wirkmechanismus
The mechanism of action of 6,7-dichloro-1H-quinazoline-4-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and inflammation.
Pathways Involved: It modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Vergleich Mit ähnlichen Verbindungen
6,7-Dichlor-1H-chinazolin-4-thion kann mit anderen Chinazolin-Derivaten verglichen werden:
Ähnliche Verbindungen: 2,4-Dichlor-6,7-dimethoxychinazolin, 4,6,7-trisubstituierte Chinazolin-Derivate.
Einzigartigkeit: Das Vorhandensein von Chloratomen an den Positionen 6 und 7 sowie einer Thiongruppe unterscheidet es von anderen Chinazolin-Derivaten. Diese einzigartige Struktur trägt zu seiner unterschiedlichen chemischen Reaktivität und biologischen Aktivität bei.
Eigenschaften
CAS-Nummer |
6954-86-5 |
|---|---|
Molekularformel |
C8H4Cl2N2S |
Molekulargewicht |
231.10 g/mol |
IUPAC-Name |
6,7-dichloro-1H-quinazoline-4-thione |
InChI |
InChI=1S/C8H4Cl2N2S/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) |
InChI-Schlüssel |
ZNNUTBAMQVVTND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC=NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




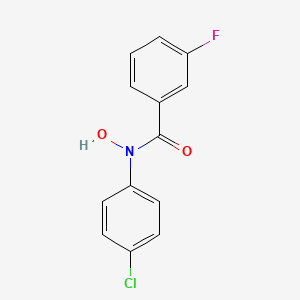
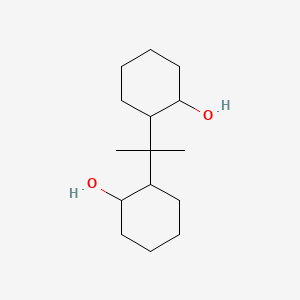

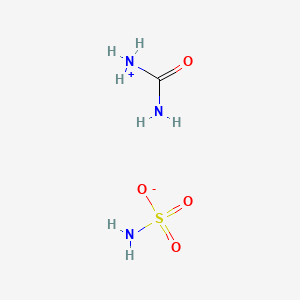
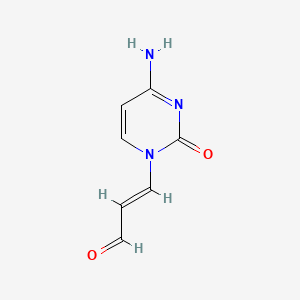
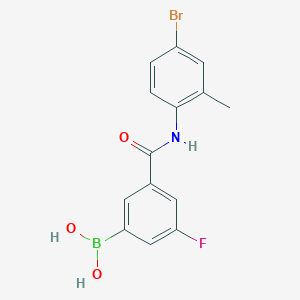
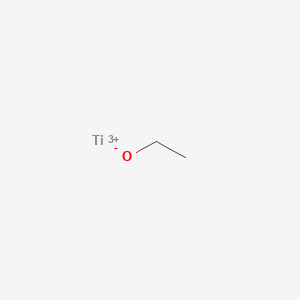
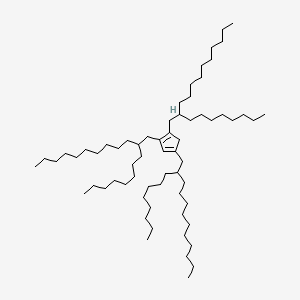
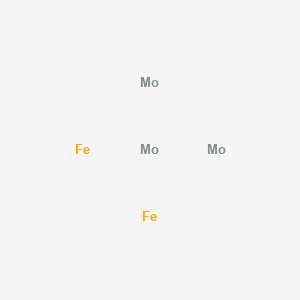


![N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid](/img/structure/B12653288.png)
